molecular formula C5H10O4S B13015575 6-Hydroxy-1,4-oxathiepane4,4-dioxide

6-Hydroxy-1,4-oxathiepane4,4-dioxide

Cat. No.: B13015575
M. Wt: 166.20 g/mol
InChI Key: ADKSVHHWDBGRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,4-oxathiepane-4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide typically involves the cyclization of sulfide diols. One common method includes the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation to form the sulfone group . Another approach involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate .

Industrial Production Methods

Industrial production of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide can be achieved through large-scale synthesis using the aforementioned methods. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,4-oxathiepane-4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The presence of the sulfone group allows it to participate in various chemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1,4-oxathiepane-4,4-dioxide is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to six-membered ring analogs

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

4,4-dioxo-1,4-oxathiepan-6-ol

InChI

InChI=1S/C5H10O4S/c6-5-3-9-1-2-10(7,8)4-5/h5-6H,1-4H2

InChI Key

ADKSVHHWDBGRTH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(CO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.